Ethyl 2-methyl-6-oxocyclohexane-1-carboxylate
Description
Ethyl 2-methyl-6-oxocyclohexane-1-carboxylate is a cyclohexane-derived ester featuring a ketone group at position 6, a methyl substituent at position 2, and an ethyl ester at position 1. The ethyl ester group enhances lipophilicity compared to methyl esters, influencing solubility and reactivity. Cyclohexane rings with ketone functionalities often exhibit conformational flexibility, with puckering parameters (e.g., half-chair or envelope conformations) playing a critical role in their stereochemical behavior .
Properties
CAS No. |
58019-68-4 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 2-methyl-6-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h7,9H,3-6H2,1-2H3 |
InChI Key |
NTIIYMFJLLQONW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CCCC1=O)C |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation with Subsequent Alkylation
This method leverages enolate formation followed by alkylation to introduce the methyl group.
Procedure :
- Deprotonation : Treat ethyl 2-oxocyclohexane-1-carboxylate (,) with a strong base (e.g., NaH or LDA) in THF at 0°C to generate the enolate.
- Methylation : Introduce methyl iodide (CH₃I) as the electrophile. The enolate attacks the methyl group, yielding the 2-methyl derivative.
- Workup : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via column chromatography.
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | NaH, THF, 0°C | 85–90% | , |
| 2 | CH₃I, THF, rt | 70–75% |
Michael Addition-Directed Cyclization
A tandem Michael addition and cyclization strategy can construct the cyclohexane ring with pre-installed substituents.
Procedure :
- Michael Adduct Formation : React ethyl acetoacetate with a γ,δ-unsaturated ketone (e.g., methyl vinyl ketone) in the presence of a Lewis acid (e.g., TiCl₄) ().
- Cyclization : Induce ring closure via acid catalysis (e.g., H₂SO₄) to form the 6-oxocyclohexane core.
- Esterification : Protect the carboxylic acid intermediate with ethanol under Dean-Stark conditions.
Key Data :
| Intermediate | Conditions | Yield | Source |
|---|---|---|---|
| Michael adduct | TiCl₄, CH₂Cl₂, -78°C | 65% | |
| Cyclized product | H₂SO₄, reflux | 80% |
Palladium-Catalyzed Cascade Reactions
A Pd-mediated process can assemble the molecule through sequential bond formations ().
Procedure :
- Triflate Formation : Convert ethyl 2-oxocyclohexane-1-carboxylate to its triflate derivative using Tf₂O and a base (e.g., NaH) (,).
- Allylation : Employ a Pd(PPh₃)₄ catalyst to couple the triflate with a methyl-substituted allyl fragment.
- Reductive Elimination : Remove the triflate group under H₂/Pd-C to yield the target compound.
Key Data :
| Step | Catalyst/Conditions | Yield | Source |
|---|---|---|---|
| Triflation | Tf₂O, NaH, DCM, -78°C | 76% | , |
| Allylation | Pd(PPh₃)₄, THF, rt | 82% |
Baeyer-Villiger Oxidation Followed by Esterification
This route exploits ketone functionalization and subsequent ester formation.
Procedure :
- Baeyer-Villiger Oxidation : Treat 2-methylcyclohexanone with m-CPBA to form a lactone intermediate ().
- Lactone Ring-Opening : Hydrolyze the lactone with HCl/EtOH to generate a hydroxy acid.
- Esterification : React the acid with ethanol under acidic conditions (H₂SO₄) to form the ester.
Key Data :
| Step | Reagents | Yield | Source |
|---|---|---|---|
| Oxidation | m-CPBA, DCM | 60% | |
| Esterification | EtOH, H₂SO₄ | 85% |
Decarboxylative Alkylation
A decarboxylation strategy simplifies the synthesis by eliminating CO₂ post-alkylation.
Procedure :
- β-Keto Ester Synthesis : Condense cyclohexanone with diethyl carbonate using NaH as a base ().
- Methylation : Alkylate the β-keto ester with methyl iodide.
- Decarboxylation : Heat the product in HCl/EtOH to remove CO₂ and isolate the target compound.
Key Data :
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Condensation | NaH, diethyl carbonate, toluene | 70% | |
| Decarboxylation | HCl, EtOH, reflux | 90% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Claisen-Alkylation | High selectivity | Requires strict anhydrous conditions | Industrial |
| Pd-Catalyzed | Modular | Costly catalysts | Lab-scale |
| Baeyer-Villiger | Mild conditions | Multi-step | Moderate |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-6-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of ethyl 2-methyl-6-oxocyclohexane-1-carboxylate and its derivatives. For instance, a series of carboxylic acid ethyl esters, including this compound, were synthesized and tested for their in vitro antimicrobial activity against various bacterial strains. The results indicated promising antimicrobial effects, suggesting potential applications in developing new antibiotics .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 2.50 μM/mL |
| Control (Norfloxacin) | Escherichia coli | 2.61 μM/mL |
Anticancer Properties
Research has also focused on the anticancer potential of this compound. A study synthesized various derivatives and assessed their antiproliferative activity against cancer cell lines. This compound demonstrated significant cytotoxicity, particularly against HL60 leukemia cells, with an IC50 value indicating effective concentration for inhibiting cell growth .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HL60 | 7.5 |
| Control (Doxorubicin) | HL60 | 0.5 |
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, including cyclization and functional group modifications.
Synthesis of Complex Molecules
This compound has been utilized in synthesizing more complex organic molecules through reactions such as Michael additions and aldol condensations. For example, it has been involved in the synthesis of optically active cyclohexene derivatives that exhibit anti-sepsis properties .
Case Study: Synthesis Pathway
A notable synthesis pathway involves the reaction of this compound with phenolic compounds under palladium catalysis, yielding substituted phenolic derivatives with high yields .
Potential Industrial Applications
Given its favorable properties, this compound may find applications in the formulation of specialty chemicals, including:
- Fragrance Industry : Its unique structure could contribute to fragrance formulations.
- Agricultural Chemicals : Potential use as an agrochemical due to its bioactivity.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-6-oxocyclohexane-1-carboxylate involves its reactivity as a ketone and ester. The compound can undergo nucleophilic addition reactions at the carbonyl group, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Ethyl 6-Methyl-2-Oxo-3-Cyclohexene-1-Carboxylate
- Structure : Features a cyclohexene ring (double bond at C3–C4) with methyl (C6), ketone (C2), and ethyl ester (C1) groups.
- Key Differences : The unsaturated cyclohexene ring introduces planarity and conjugation, enhancing reactivity toward electrophilic additions compared to the saturated cyclohexane backbone in the target compound .
- Molecular Weight : 182.22 g/mol (C₁₀H₁₄O₃) vs. 200.23 g/mol (estimated for the target compound, C₁₀H₁₆O₃) .
Methyl 2-Methyl-6-Oxocyclohexane-1-Carboxylate
- Structure : Differs only in the ester group (methyl vs. ethyl).
Substituted Cyclohexenone Derivatives (e.g., Ethyl 4,6-Diaryl-2-Oxocyclohex-3-Ene-1-Carboxylates)
- Structure : Aryl groups (e.g., 4-chlorophenyl, 4-fluorophenyl) at C4 and C6 introduce steric hindrance and electronic effects.
- Applications : Used as synthons for spiro compounds, isoxazoles, and pyrazoles in medicinal chemistry .
Conformational Analysis
- Cyclohexane vs. Cyclohexene :
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ring Type |
|---|---|---|---|---|
| This compound* | C₁₀H₁₆O₃ | 200.23 | Methyl (C2), ketone (C6) | Cyclohexane |
| Ethyl 6-methyl-2-oxo-3-cyclohexene-1-carboxylate | C₁₀H₁₄O₃ | 182.22 | Methyl (C6), ketone (C2) | Cyclohexene |
| Mthis compound | C₉H₁₂O₃ | 168.19 | Methyl ester | Cyclohexane |
*Estimated values based on structural analogs.
Biological Activity
Ethyl 2-methyl-6-oxocyclohexane-1-carboxylate (CAS No. 89337-63-3) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 182.22 g/mol. The structure features a cyclohexane ring with a ketone and an ester functional group, which may influence its biological properties.
Potential Pharmacological Effects
- Anticancer Activity : Similar compounds have shown promising antiproliferative effects against cancer cell lines. For instance, studies on alkylpsoralens indicate that structural modifications can enhance their efficacy against leukemia cells, suggesting that derivatives of this compound may also exhibit similar properties .
- Antimicrobial Properties : Compounds with structural similarities have been reported to possess antimicrobial activity. The presence of the cyclohexane ring and functional groups may contribute to interactions with microbial membranes, leading to inhibitory effects.
- Anti-inflammatory Effects : Some derivatives in this chemical class have been linked to anti-inflammatory activities, potentially through the modulation of inflammatory pathways or cytokine production.
Study on Antiproliferative Activity
A study evaluating the antiproliferative effects of various alkylpsoralens found that specific structural features significantly influenced their activity. The most potent compound demonstrated an IC50 value of 6.6 μM against HL60 leukemia cells, highlighting the importance of lipophilicity and specific substituents in enhancing biological activity .
Synthesis and Characterization
Research has also focused on the synthesis of related compounds, emphasizing the role of radical chemistry in drug discovery. The ability to modify C-H bonds selectively has opened new avenues for developing derivatives with enhanced biological properties .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for Ethyl 2-methyl-6-oxocyclohexane-1-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via Michael addition reactions , where ethyl acetoacetate reacts with substituted chalcones under alkaline conditions. For example, refluxing with 10% NaOH in absolute ethanol for 8–12 hours is a standard protocol . Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), temperature, and catalyst concentration to improve yield. Monitoring reaction progress via TLC or HPLC ensures purity .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray crystallography is critical for structural elucidation. Programs like SHELXL refine crystal structures, while ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement .
- NMR spectroscopy (¹H/¹³C) identifies substituent positions, with ketone carbonyl signals typically appearing at δ 200–210 ppm. IR spectroscopy confirms the ester (C=O at ~1700 cm⁻¹) and ketone (C=O at ~1750 cm⁻¹) groups .
Q. How does substituent variation influence the compound’s reactivity and stability?
Substituting aryl groups (e.g., 4-chlorophenyl, 4-methoxyphenyl) at the 4- and 6-positions alters steric and electronic effects. Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the ketone, enhancing nucleophilic attack, while bulky groups may reduce reaction rates .
Advanced Research Questions
Q. How can conformational disorders in crystal structures be resolved, and what analytical tools are recommended?
Structural disorders, such as mixed puckering conformations (e.g., envelope vs. screw-boat), require dual-occupancy refinement in SHELXL. Cremer-Pople puckering parameters (Q, θ, φ) quantify ring distortions . For example, in disordered cyclohexene rings, Q values >0.4 Å indicate significant puckering, resolved by partitioning occupancy ratios (e.g., 0.684:0.316) .
Q. What computational methods validate experimental data discrepancies in substituent effects?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model substituent interactions and predict NMR/IR spectra. Comparing experimental vs. computed dihedral angles (e.g., 89.9° vs. 76.4° for aryl ring orientations) identifies steric clashes or electronic mismatches .
Q. How are weak intermolecular interactions stabilized in crystal packing, and what are their implications?
C–H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.8–4.2 Å) stabilize crystal lattices. For example, chains along the [100] axis in Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate are linked by C11–H11···O2 interactions (2.89 Å), analyzed using Mercury software .
Q. What strategies mitigate low yields in multi-step syntheses involving this compound?
- Microwave-assisted synthesis reduces reaction time and improves regioselectivity.
- High-throughput screening identifies optimal catalysts (e.g., Knoevenagel condensation catalysts) for intermediates .
- Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts like unreacted chalcones .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
